
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane is a chemical compound with the molecular formula C7H15O4P It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane can be synthesized through the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus trichloride in the presence of anhydrous toluene and triethylamine . The reaction typically involves the formation of an intermediate, which is then treated with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure desired outcomes.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted dioxaphosphorinanes, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane involves its interaction with molecular targets through phosphorylation and hydrolysis reactions. The compound can form pentacoordinated phosphorus intermediates, which are highly reactive and play a crucial role in various catalytic processes . These intermediates can interact with enzymes and other biomolecules, leading to the formation of stable products.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: This compound is similar in structure but lacks the ethoxy group.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane: It has a chlorine atom instead of the ethoxy group.
Uniqueness
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
1007-57-4 |
|---|---|
Fórmula molecular |
C7H15O3P |
Peso molecular |
178.17 g/mol |
Nombre IUPAC |
2-ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C7H15O3P/c1-4-8-11-9-5-7(2,3)6-10-11/h4-6H2,1-3H3 |
Clave InChI |
CNAJZRQKQRDTJQ-UHFFFAOYSA-N |
SMILES |
CCOP1OCC(CO1)(C)C |
SMILES canónico |
CCOP1OCC(CO1)(C)C |
Key on ui other cas no. |
1007-57-4 |
Sinónimos |
2-ethoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


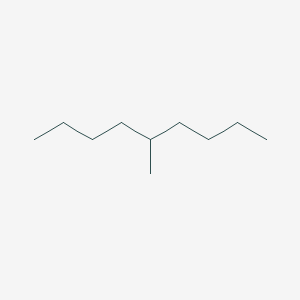
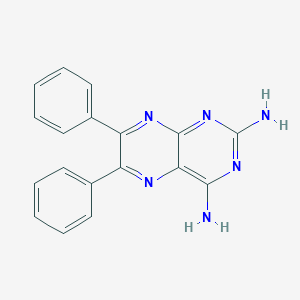
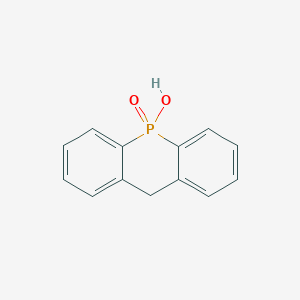
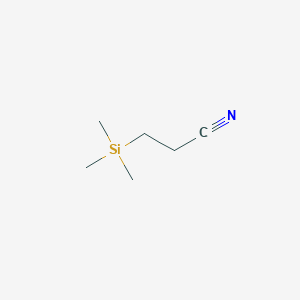
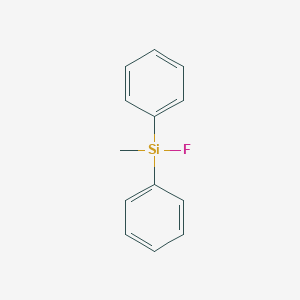
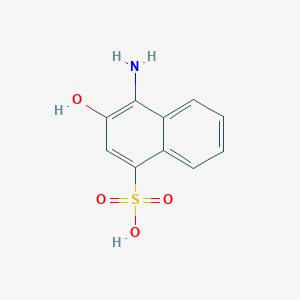
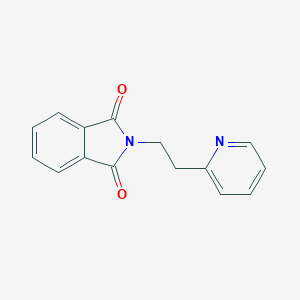
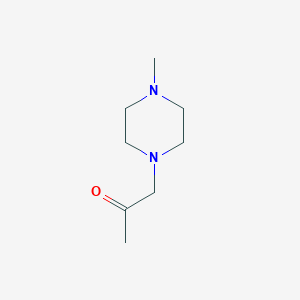
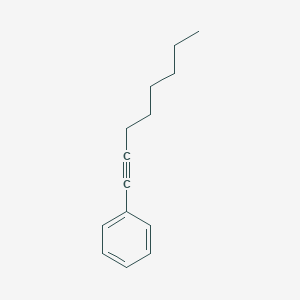
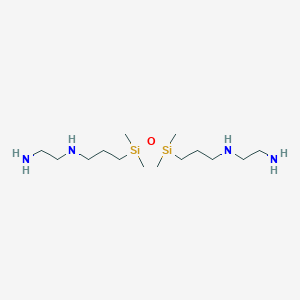
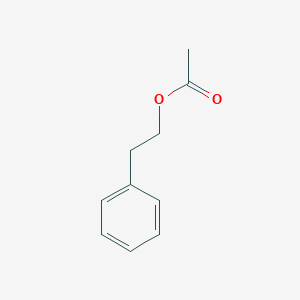
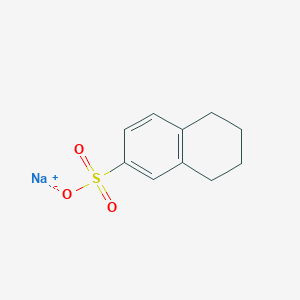
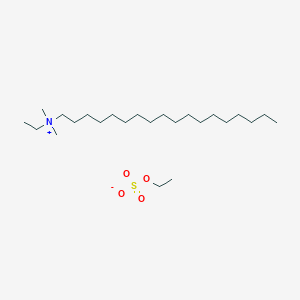
![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)
